molecular formula C9H13BO3 B057512 2-Ethoxy-5-methylphenylboronic acid CAS No. 123291-97-4

2-Ethoxy-5-methylphenylboronic acid

Cat. No.: B057512
CAS No.: 123291-97-4
M. Wt: 180.01 g/mol
InChI Key: KBGGTPGSWHNQEX-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is characterized by the presence of ethoxy, methyl, and phenyl functional groups attached to a boronic acid moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethoxy-5-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-methylphenylboronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ethoxy and methyl groups offer steric and electronic properties that can influence reaction outcomes, making it a valuable compound in organic synthesis .

Biological Activity

Overview

2-Ethoxy-5-methylphenylboronic acid (CAS Number: 123291-97-4) is a boronic acid derivative characterized by its ethoxy, methyl, and phenyl functional groups. This compound plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in various organic molecules. Its unique structure allows it to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Target of Action

Boronic acids, including this compound, are known to interact with various biological targets such as enzymes and receptors. They typically form reversible covalent bonds with these targets, which can lead to modulation of enzymatic activity and cellular processes.

Mode of Action

The mode of action involves the binding of the boronic acid moiety to specific amino acid residues in proteins, particularly serine and threonine. This interaction can inhibit or activate enzyme functions, thereby influencing cellular signaling pathways and metabolic processes.

Biochemical Pathways

Boronic acids are widely utilized in biochemical applications due to their ability to form complexes with diols and other nucleophiles. This property is particularly useful in the synthesis of complex organic molecules and in drug design. The Suzuki-Miyaura coupling reaction is one of the primary pathways where this compound is employed, facilitating the formation of biaryls and other derivatives.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its molecular weight (180.01 g/mol) and solubility characteristics. These factors affect its bioavailability and distribution within biological systems.

Cellular Effects

Research indicates that this compound can modulate various cellular functions. For instance, it has been shown to influence gene expression and cellular metabolism by inhibiting proteasome activity. This inhibition leads to the accumulation of ubiquitinated proteins, which can alter gene expression profiles within cells.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in metabolic pathways. For example, it has been tested against proteasomes and other enzymes critical for cellular function, showing potential therapeutic applications in cancer treatment .
  • Cell Viability Assays : In assays conducted on HEK293 cells, the compound did not exhibit cytotoxic effects at tested concentrations, suggesting a favorable safety profile for further development as a therapeutic agent .

Applications in Scientific Research

This compound has diverse applications across several fields:

  • Organic Synthesis : It is extensively used as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry : The compound serves as a precursor for developing boron-containing drugs aimed at various diseases, including cancer.
  • Material Science : It is utilized in creating advanced materials such as polymers and electronic devices due to its unique chemical properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
2-Ethoxy-5-methoxyphenylboronic acidMethoxy group instead of methylSimilar applications in organic synthesis
3-Bromo-2-ethoxy-5-methylphenylboronic acidBromine atom enhances reactivityMore reactive in certain chemical reactions

Properties

IUPAC Name

(2-ethoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGGTPGSWHNQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404914
Record name 2-Ethoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123291-97-4
Record name 2-Ethoxy-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-5-methylphenylboronic Acid (contains varying amounts of Anhydride)
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